
N-(2-(Diethylamino)ethyl)-S-2-furanyl-S-phenylsulfoximine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Diethylamino)ethyl)-S-2-furanyl-S-phenylsulfoximine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a diethylaminoethyl group, a furan ring, and a phenylsulfoximine moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-S-2-furanyl-S-phenylsulfoximine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-furanyl sulfoximine with diethylaminoethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 50-70°C. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)ethyl)-S-2-furanyl-S-phenylsulfoximine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfoximines.
Scientific Research Applications
N-(2-(Diethylamino)ethyl)-S-2-furanyl-S-phenylsulfoximine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)ethyl)-S-2-furanyl-S-phenylsulfoximine involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with enzymes or receptors, modulating their activity. The furan ring and phenylsulfoximine moiety contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Diethylamino)ethyl)perylene-3,4-dicarboximide
- 2-(Diethylamino)ethyl methacrylate
- 4-Amino-N-(2-(diethylamino)ethyl)benzamide
Uniqueness
N-(2-(Diethylamino)ethyl)-S-2-furanyl-S-phenylsulfoximine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
71256-90-1 |
|---|---|
Molecular Formula |
C16H21N2O2S- |
Molecular Weight |
305.4 g/mol |
InChI |
InChI=1S/C16H21N2O2S/c1-3-18(4-2)12-11-17-21(19)16-10-6-5-8-14(16)15-9-7-13-20-15/h5-10,13H,3-4,11-12H2,1-2H3/q-1 |
InChI Key |
YAUGZAJMOXQQPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN=[S-](=O)C1=CC=CC=C1C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dihydrogen phosphate;[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B12716110.png)
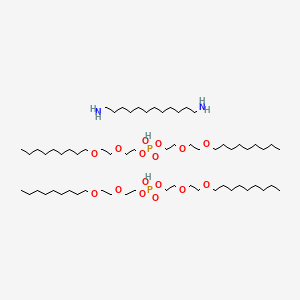
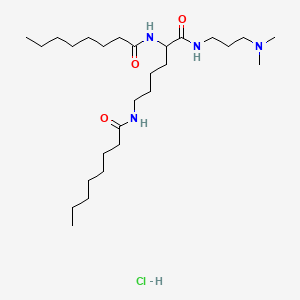
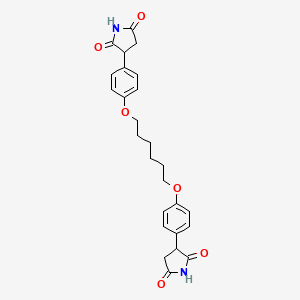
![N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide](/img/structure/B12716129.png)
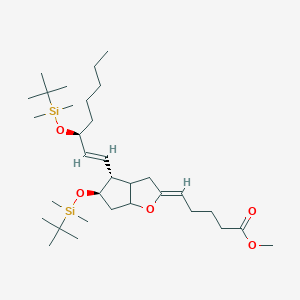
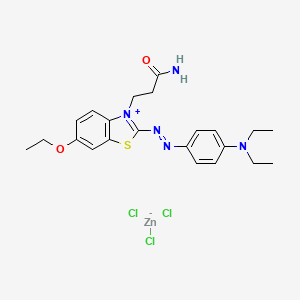
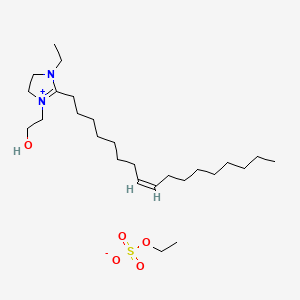

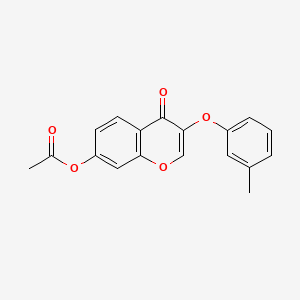


![amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;sulfate](/img/structure/B12716173.png)

